![molecular formula C25H22N2O3 B4898325 2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4898325.png)
2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also referred to as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. This drug has been found to be effective in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in human patients.
Wirkmechanismus
The mechanism of action of EMA401 involves its ability to block the function of the angiotensin II type 2 receptor. This receptor is involved in the regulation of pain signaling pathways in the spinal cord and brain. By blocking this receptor, EMA401 reduces the transmission of pain signals and thereby reduces pain.
Biochemical and Physiological Effects
EMA401 has been found to have several biochemical and physiological effects in preclinical studies. These effects include the reduction of pain-related behaviors, the inhibition of inflammatory cytokine production, and the modulation of glial cell activity in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
EMA401 has several advantages for use in lab experiments, including its high potency and selectivity for the angiotensin II type 2 receptor. However, one limitation of this drug is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EMA401. One potential area of study is the use of this drug in combination with other pain medications to enhance its efficacy. Another area of research is the development of new formulations of EMA401 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of this drug in human patients.
Synthesemethoden
The synthesis of EMA401 involves several steps, including the reaction of 4-ethoxyaniline with 3-methoxybenzaldehyde to form the intermediate 4-ethoxy-N-(3-methoxybenzyl)aniline. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to form the final product, EMA401.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, EMA401 has been found to effectively reduce pain without causing significant side effects. The drug works by blocking the function of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-19-13-11-17(12-14-19)24-16-22(21-9-4-5-10-23(21)27-24)25(28)26-18-7-6-8-20(15-18)29-2/h4-16H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKKHLWMMVIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.